molecular formula C14H17NO4 B6301089 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione CAS No. 2097068-64-7

1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione

Cat. No.: B6301089
CAS No.: 2097068-64-7
M. Wt: 263.29 g/mol
InChI Key: CZPLFJKXEJYQSE-UHFFFAOYSA-N
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Description

Significance of Piperidine-2,5-dione Scaffolds in Organic Synthesis and Chemical Biology

The piperidine-2,5-dione framework is recognized as a "privileged scaffold" in chemical biology. This term denotes a molecular structure that is capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds. The dione (B5365651) functionality provides specific hydrogen bond accepting capabilities and imparts a degree of conformational rigidity, which can be crucial for selective binding to proteins or enzymes. In organic synthesis, these scaffolds are valuable building blocks. Their synthesis can be approached through various methods, and their multiple reactive sites—the nitrogen atom and the carbons adjacent to the carbonyl groups—can be selectively functionalized to build libraries of related compounds for structure-activity relationship (SAR) studies. csu.edu.auchemrxiv.org

Overview of Benzyl (B1604629) and Dimethoxybenzyl Moieties in Molecular Design

The N-benzyl piperidine (B6355638) motif is a structural feature commonly employed in drug discovery. researchgate.net Attaching a benzyl group to the piperidine nitrogen can significantly influence the compound's physicochemical properties, such as lipophilicity, and can provide crucial interactions, like cation-π interactions, with target proteins. researchgate.net Medicinal chemists often vary the substituents on the benzyl group to fine-tune a molecule's efficacy, selectivity, and pharmacokinetic profile. ajchem-a.comnih.gov

The 2,4-dimethoxybenzyl (DMB) group, in particular, has well-documented roles in chemical synthesis. It is frequently used as a protecting group for amines and amides because it is stable under many reaction conditions but can be cleaved under specific, often mild, acidic conditions. researchgate.netwustl.edursc.org Beyond its use as a protecting group, the inclusion of dimethoxybenzyl moieties in a molecule's structure can alter its electronic properties and create specific hydrogen bonding opportunities with biological targets, potentially enhancing binding affinity and modulating biological activity. jst.go.jpmdpi.com

Research Rationale for Investigating 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione

The rationale for the targeted investigation of this compound is based on a modular design approach that combines the distinct features of its two primary components. The core hypothesis is that the piperidine-2,5-dione scaffold provides a validated structural framework for biological interaction, while the N-linked 2,4-dimethoxybenzyl group serves to modulate the molecule's properties.

The specific research aims to understand how the electronic and steric effects of the 2,4-dimethoxybenzyl substituent influence the chemical reactivity and potential biological activity of the piperidine-2,5-dione core. Researchers would be interested in exploring whether this specific combination leads to novel pharmacological properties, such as enhanced cell permeability, improved target selectivity, or a unique mechanism of action compared to other substituted piperidines. The compound serves as a probe to expand the chemical space around the piperidine-2,5-dione scaffold and to generate new data for SAR studies.

Scope and Objectives of Academic Research on this compound

Table 1: Compound Identifiers and Properties

This interactive table provides key identifiers for the compound of interest.

IdentifierValue
IUPAC Name 1-[(2,4-dimethoxyphenyl)methyl]piperidine-2,5-dione
CAS Number 2097068-64-7
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Canonical SMILES COC1=CC(=C(C=C1)CN2CC(=O)CCC2=O)OC

Table 2: Typical Research Objectives for Novel Compound Characterization

This table outlines the standard experimental goals in the academic study of a new chemical entity like this compound.

ObjectiveDescription of Activities
Chemical Synthesis To establish a reliable and scalable synthetic route to produce the compound with high purity.
Structural Elucidation To confirm the molecular structure and stereochemistry using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and potentially X-ray crystallography.
Physicochemical Profiling To determine fundamental properties like solubility, melting point, and stability, which are critical for handling and for interpreting biological data.
Biological Screening To perform initial in vitro assays to identify any potential biological activity (e.g., anticancer, antimicrobial, anti-inflammatory) against a panel of relevant targets or cell lines. ajchem-a.comnih.gov
Structure-Activity Relationship (SAR) Studies To synthesize and test related analogues to understand how structural modifications affect biological activity, guiding the design of more potent or selective compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]piperidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-12-5-3-10(13(7-12)19-2)8-15-9-11(16)4-6-14(15)17/h3,5,7H,4,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLFJKXEJYQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(=O)CCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 2,4 Dimethoxy Benzyl Piperidine 2,5 Dione

Retrosynthetic Analysis of the 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione Scaffold

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For this compound, the most logical primary disconnection is at the N-benzyl bond. This carbon-nitrogen bond cleavage suggests a precursor, the piperidine-2,5-dione ring, and an alkylating agent, a 2,4-dimethoxybenzyl halide. This approach simplifies the problem into the synthesis of the heterocyclic core and a subsequent N-alkylation reaction.

A further disconnection of the piperidine-2,5-dione scaffold itself points towards acyclic precursors. A common strategy for forming such rings is through intramolecular cyclization. This retrosynthetic step would break one of the amide bonds (a C-N bond) within the ring, leading to a linear precursor such as a derivative of glutaric acid or glutamic acid, which contains the necessary five-carbon backbone. For instance, N-substituted glutamic acid or its corresponding diester could serve as a viable precursor that can be cyclized to form the desired dione (B5365651) ring.

Figure 1: Retrosynthetic Analysis

Classical Approaches to Piperidine-2,5-dione Ring Formation

The formation of the six-membered piperidine-2,5-dione ring is a critical step that can be achieved through several established synthetic routes.

Cyclocondensation Reactions and Variants

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. The Dieckmann condensation, for example, is a well-established intramolecular reaction used for forming cyclic ketones and can be adapted for the synthesis of dione structures. dtic.milcore.ac.uk A flexible route to variously substituted piperidine-2,4-diones, a closely related structure, has been described using Dieckmann cyclisation, highlighting its utility in this chemical space. core.ac.uk For the 2,5-dione scaffold, a plausible approach involves the intramolecular cyclization of an N-substituted glutamic acid diester. Heating such a precursor, often in the presence of a base, can induce cyclization with the elimination of an alcohol to form the desired piperidine-2,5-dione ring.

Another variant involves the thermal condensation of dipeptide esters. While this is the primary method for synthesizing piperazine-2,5-diones (diketopiperazines), the underlying principle of intramolecular amide bond formation can be conceptually applied to precursors that would yield the piperidine-2,5-dione ring. researchgate.net

Reaction Type Precursor Example Conditions Outcome
Intramolecular CyclizationN-substituted glutamic acid diesterHeat, BasePiperidine-2,5-dione
Thermal DehydrationN-substituted glutaramic acidHeatPiperidine-2,5-dione

Ring-Closing Methodologies for Nitrogen Heterocycles

Modern synthetic chemistry offers powerful tools for ring formation, among which Ring-Closing Metathesis (RCM) has become prominent for constructing a wide array of cyclic systems. thieme-connect.de RCM has been successfully applied to the synthesis of piperidine (B6355638) and other nitrogen-containing heterocycles. researchgate.netnih.gov This reaction typically involves an acyclic diene precursor and a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts) to form a cyclic alkene with the release of ethylene.

To apply this to the synthesis of this compound, a suitable acyclic diene precursor would be required, such as N-(2,4-dimethoxybenzyl)-N,N-diallyl-acetamide or a similar structure that, upon cyclization and subsequent oxidation, would yield the dione. While powerful, the application of RCM to generate simple diones is less common than for other functionalized rings, but it remains a viable synthetic option. drughunter.comnih.gov

Catalyst Generation Common Name Key Feature
1st GenerationGrubbs' CatalystHigh reactivity
2nd GenerationGrubbs' CatalystHigher stability and broader functional group tolerance
2nd GenerationHoveyda-Grubbs CatalystFeatures a chelating benzylidene ether for enhanced stability

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov MCRs have been extensively used for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.comresearchgate.net For instance, one-pot, three-component transformations involving aromatic aldehydes, amines, and dicarbonyl compounds can rapidly generate diverse piperidine scaffolds. researchgate.net

While many MCRs lead to densely functionalized piperidines, specific MCRs could potentially be designed or adapted to yield the piperidine-2,5-dione core. This would represent a highly convergent and atom-economical approach, although it is a less traditional route for this specific, relatively simple heterocyclic system.

Introduction of the 2,4-Dimethoxybenzyl Moiety

The final key structural element is the 2,4-dimethoxybenzyl group attached to the nitrogen atom of the piperidine ring. This is typically introduced via N-alkylation.

N-Alkylation Strategies on the Piperidine-2,5-dione Nitrogen Atom

The most direct method for introducing the 2,4-dimethoxybenzyl group is the N-alkylation of a pre-formed piperidine-2,5-dione ring. This reaction involves the nucleophilic attack of the nitrogen atom on an electrophilic carbon of a 2,4-dimethoxybenzyl halide (e.g., chloride or bromide).

The success of this SN2 reaction often depends on the careful selection of the base and solvent. A variety of conditions can be employed for the N-alkylation of piperidines and related heterocycles. researchgate.net

Bases: Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH). The base deprotonates the N-H bond of the piperidine-2,5-dione, increasing its nucleophilicity. Organic bases such as N,N-diisopropylethylamine (DIPEA) are also used. chemicalforums.com

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are frequently used as they effectively solvate the cation of the base while not interfering with the nucleophile.

It is noteworthy that electron-donating groups on the benzyl (B1604629) halide, such as the methoxy (B1213986) groups in the target moiety, can influence the reaction. For the related p-methoxybenzyl chloride, it has been noted that it is a very reactive SN1 electrophile. chemicalforums.com In such cases, using a polar protic solvent like ethanol (B145695) could lead to unwanted side reactions, such as solvolysis. Therefore, an aprotic solvent like dichloromethane (B109758) (DCM) may be a better choice to facilitate the desired N-alkylation. chemicalforums.com

Base Solvent Typical Temperature Notes
K₂CO₃DMF / AcetonitrileRoom Temp. to 80 °CStandard, mild conditions. researchgate.net
NaHDMF / THF0 °C to Room Temp.Strong base, requires anhydrous conditions. researchgate.net
DIPEADCMRoom TemperatureOrganic base, useful for sensitive substrates. chemicalforums.com

Functionalization of Precursor Molecules

The synthesis of this compound is fundamentally achieved through the covalent linking of two key precursor molecules: the piperidine-2,5-dione (glutarimide) heterocycle and the 2,4-dimethoxybenzyl moiety. The primary strategy involves the N-alkylation of the glutarimide (B196013) ring with an activated 2,4-dimethoxybenzyl group.

Preparation of Piperidine-2,5-dione (Glutarimide): The glutarimide core is commonly synthesized from glutaric acid or its corresponding anhydride (B1165640). A straightforward and effective method involves the direct condensation of glutaric anhydride or glutaric acid with a simple nitrogen source, such as formamide (B127407) or urea. Heating these reagents, often with formamide acting as both the reactant and the solvent, leads to the formation of the glutarimide ring through dehydration and cyclization, yielding the non-N-substituted imide ready for subsequent functionalization. lew.ro

Activation of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group must be rendered electrophilic to react with the nucleophilic nitrogen of the glutarimide. This is typically achieved in one of two ways:

Conversion to a Halide: 2,4-dimethoxybenzyl alcohol, which can be readily prepared by the reduction of commercially available 2,4-dimethoxybenzaldehyde, is converted into a more reactive benzyl halide (e.g., 2,4-dimethoxybenzyl bromide or chloride) using standard halogenating agents like thionyl chloride or phosphorus tribromide.

Direct Use in Mitsunobu Reaction: The 2,4-dimethoxybenzyl alcohol can be used directly without conversion to a halide by employing the Mitsunobu reaction. This reaction activates the hydroxyl group in situ for nucleophilic attack by the imide. nih.govorganic-chemistry.org

N-Alkylation Reaction: The core functionalization step is the nucleophilic substitution reaction where the glutarimide nitrogen attacks the electrophilic benzylic carbon of the activated 2,4-dimethoxybenzyl precursor. In the case of using a benzyl halide, the reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), which deprotonates the imide N-H group (pKa ≈ 8-10), generating a potent nucleophilic imide anion. beilstein-journals.org

Alternatively, the Mitsunobu reaction provides a powerful method for forming the N-C bond directly from 2,4-dimethoxybenzyl alcohol. nih.gov This reaction involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The process activates the alcohol, which is then displaced by the glutarimide nucleophile, proceeding with a clean inversion of stereochemistry if a chiral alcohol were used. organic-chemistry.orgwikipedia.org

Advanced Synthetic Methodologies for this compound

Beyond classical N-alkylation, advanced synthetic methods offer enhanced control, efficiency, and access to structural diversity. These include catalytic approaches and strategies for achieving high chemo-, regio-, and stereoselectivity.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis provides milder and more efficient routes for N-C bond formation, reducing the need for stoichiometric activating agents and harsh conditions.

Transition Metal Catalysis: While traditional N-alkylation with benzyl halides is efficient, transition metal-catalyzed methods are prominent for related transformations like N-arylation and can be adapted for alkylations. Copper and palladium catalysts are widely used for coupling imides with arylboronic acids or aryl halides. researchgate.netnih.gov Nickel-photoredox catalysis has emerged as a mild strategy for amide arylation, which proceeds via a proposed Ni(II)/Ni(III) cycle, facilitating the C-N reductive elimination step under gentle conditions. digitellinc.comescholarship.org A similar catalytic approach could be envisioned for N-benzylation. Furthermore, rhodium(II) catalysts can mediate the formal insertion of a carbene into the N-H bond of glutarimide. This involves reacting the imide with a diazo compound precursor, offering a distinct pathway to N-functionalization under very mild conditions. nih.gov

Organocatalysis and Phase-Transfer Catalysis (PTC): Organocatalysis avoids the use of metals, offering a "greener" synthetic alternative. For N-alkylation of imides, Phase-Transfer Catalysis (PTC) is a particularly effective technique. Using catalysts like tetrabutylammonium (B224687) bromide (TBAB), the imide anion can be transported from a solid phase (e.g., K₂CO₃) or an aqueous phase into an organic phase containing the alkylating agent. This method often allows for reactions to be performed under solvent-free or biphasic conditions at lower temperatures, leading to high yields and simplified workup. researchgate.netchemsrc.com

Chemo- and Regioselective Transformations

Chemoselectivity: The N-alkylation of glutarimide is a highly chemoselective process. The imide N-H proton is significantly more acidic than any C-H proton on the ring, allowing for selective deprotonation and subsequent reaction at the nitrogen atom. The resulting imide anion is a soft nucleophile with the negative charge delocalized over the N-C=O system. While resonance structures can be drawn with the charge on the oxygen atoms, alkylation occurs almost exclusively on the nitrogen, a phenomenon consistent with the principles of hard and soft acids and bases (HSAB theory).

Regioselectivity in Analogue Synthesis: While the N-alkylation of unsubstituted glutarimide presents no regioselectivity issues, the synthesis of more complex analogues relies heavily on regioselective transformations. For instance, creating derivatives substituted on the glutarimide ring can be achieved through regioselective C-H functionalization. Dirhodium catalysis, for example, can be used to direct C-H insertion reactions at the α-position of the glutarimide core, enabling the introduction of diverse functionalities at a specific location. nih.govacs.org

Stereoselective Synthesis of Analogues

The synthesis of chiral analogues of this compound requires stereoselective methods. This is crucial as the biological activity of such molecules is often dependent on their stereochemistry.

Key strategies include:

Use of Chiral Precursors: An enantiomerically pure glutarimide derivative, prepared from a chiral substituted glutaric acid, can be used as the starting material. Subsequent N-benzylation would then yield a chiral, non-racemic product.

Asymmetric Catalysis: Modern catalytic methods allow for the direct enantioselective synthesis of functionalized glutarimides. For example, oxidative N-Heterocyclic Carbene (NHC) catalysis can be employed in a formal [3+3] annulation to produce highly enantioenriched trans-3,4-disubstituted glutarimides. researchgate.netnih.gov Such chiral scaffolds could then be N-benzylated to produce complex analogues.

Substrate-Controlled Diastereoselective Reactions: For glutarimide rings that already contain a stereocenter, further functionalization can be directed by this existing chirality. Stereoselective aldol (B89426) reactions using glutarimides equipped with a chiral auxiliary have been shown to proceed with excellent diastereoselectivity, providing a route to analogues with multiple, well-defined stereocenters. nih.gov

Optimization of Reaction Conditions and Yield for this compound

Achieving high yield and purity in the synthesis of the target compound requires careful optimization of reaction parameters, particularly solvent and temperature.

Solvent Effects and Temperature Control

For the common Sₙ2-type N-alkylation of glutarimide with 2,4-dimethoxybenzyl halide, the reaction environment is critical.

Solvent Effects: The choice of solvent significantly influences the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are ideal. These solvents effectively solvate the counter-ion of the base (e.g., K⁺) while poorly solvating the imide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of substitution. In contrast, protic solvents like ethanol or water would solvate the imide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. Solvent-free approaches, often facilitated by microwave irradiation or mechanochemical mixing (ball milling), represent an efficient and environmentally friendly alternative that can dramatically reduce reaction times. beilstein-journals.orgmdpi.com

Temperature Control: Temperature is a key parameter for balancing reaction rate and selectivity. Increasing the temperature generally accelerates the reaction, but excessive heat can promote side reactions such as elimination (if applicable) or decomposition of reactants and products, leading to lower yields and purification challenges. For many imide alkylations, temperatures ranging from room temperature to 80 °C are typical. In Mitsunobu reactions, temperature control is especially crucial; the reaction is often initiated at 0 °C to control the initial exothermic formation of the betaine (B1666868) intermediate, before being allowed to warm to room temperature to ensure the reaction proceeds to completion. wikipedia.orgorgsyn.org

The following table summarizes typical conditions and outcomes for the N-alkylation of cyclic imides, illustrating the impact of solvent and temperature on reaction efficiency.

Catalyst Selection and Loading

The term "catalyst" in the context of the synthesis of this compound can encompass both true catalysts, which are regenerated in the reaction cycle, and stoichiometric bases that act as promoters for the key N-alkylation step.

Base-Mediated Synthesis:

A prevalent method for the N-alkylation of imides like piperidine-2,5-dione (glutarimide) is analogous to the Williamson ether synthesis, employing a strong base to deprotonate the nitrogen atom, thereby generating a nucleophilic amide anion. This anion then undergoes a nucleophilic substitution reaction with an appropriate 2,4-dimethoxybenzyl halide.

Commonly used bases for this purpose include alkali metal hydrides, such as sodium hydride (NaH), and strong alkali metal carbonates like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. While these bases are consumed stoichiometrically and are therefore technically reagents, their role is crucial for the reaction to proceed. The "loading" of the base is typically in a slight excess (1.1 to 1.5 equivalents) relative to the piperidine-2,5-dione to ensure complete deprotonation.

For instance, a typical procedure involves the portion-wise addition of sodium hydride to a solution of piperidine-2,5-dione in dry DMF at 0°C, followed by stirring for a short period to allow for the formation of the sodium salt. Subsequently, 2,4-dimethoxybenzyl chloride or bromide is added, and the reaction is allowed to proceed to completion.

Transition Metal Catalysis:

More contemporary approaches to N-alkylation involve the use of transition metal catalysts, which can offer milder reaction conditions and broader functional group tolerance.

Copper-Catalyzed N-Alkylation: Copper-based systems have been developed for the N-alkylation of a variety of nitrogen-containing compounds. A metallaphotoredox approach using a simple copper(II) salt in conjunction with a photosensitizer under visible light irradiation can facilitate the coupling of N-nucleophiles with alkyl bromides. princeton.edu This method proceeds via a halogen abstraction-radical capture (HARC) mechanism and can be effective for a wide range of substrates at room temperature. princeton.edu While specific catalyst loading would need to be optimized, typical photocatalytic cycles employ low catalyst concentrations.

Cobalt-Catalyzed N-Alkylation: Another catalytic strategy is the "borrowing hydrogen" methodology, which has been successfully employed for the N-alkylation of amines using alcohols. A heterogeneous cobalt catalyst supported on a metal-organic framework (MOF), for example, can catalyze the reaction between an amine and a benzyl alcohol. rsc.org This process is considered sustainable as it generates water as the only byproduct. rsc.org The catalyst loading in such heterogeneous systems is a key parameter influencing reaction efficiency and is determined based on the specific catalyst's activity and surface area.

Catalyst/Base SystemReagentSolventTemperatureTypical Loading
Sodium Hydride2,4-Dimethoxybenzyl halideDMF0°C to RT1.1 - 1.5 equiv.
Potassium Carbonate2,4-Dimethoxybenzyl halideDMF/AcetonitrileRT to elevated1.5 - 2.0 equiv.
Copper(II) salt / Photocatalyst2,4-Dimethoxybenzyl bromideMeCNRoom TemperatureCatalytic (e.g., 0.008 equiv. photocatalyst) princeton.edu
Supported Cobalt Catalyst2,4-Dimethoxybenzyl alcoholToluene/XyleneElevatedCatalytic

Reaction Kinetics and Mechanistic Pathways of Synthesis

The mechanistic pathway for the formation of this compound is intrinsically linked to the chosen synthetic methodology.

Base-Mediated SN2 Pathway:

In the presence of a strong base like sodium hydride, the reaction is believed to proceed through a classical bimolecular nucleophilic substitution (SN2) mechanism.

Deprotonation: The reaction is initiated by the abstraction of the acidic proton from the nitrogen atom of the piperidine-2,5-dione ring by the base (e.g., H- from NaH). This results in the formation of a resonance-stabilized glutarimide anion. This step is generally fast.

Nucleophilic Attack: The resulting nucleophilic nitrogen anion then attacks the electrophilic benzylic carbon of the 2,4-dimethoxybenzyl halide in a concerted fashion. The halide ion acts as the leaving group.

Product Formation: This single-step nucleophilic attack leads to the formation of the desired this compound.

The rate of this SN2 reaction is dependent on the concentration of both the glutarimide anion and the 2,4-dimethoxybenzyl halide. The kinetics can be described by the rate law: Rate = k[glutarimide anion][2,4-dimethoxybenzyl halide]. The reaction is sensitive to steric hindrance at the electrophilic carbon. However, for a primary benzylic halide like 2,4-dimethoxybenzyl chloride, the SN2 pathway is highly favored. The presence of electron-donating methoxy groups on the benzene (B151609) ring can slightly decrease the electrophilicity of the benzylic carbon but generally does not impede the reaction.

Transition Metal-Catalyzed Pathways:

The mechanisms for transition metal-catalyzed N-alkylations are more complex and can vary significantly.

Copper Metallaphotoredox Mechanism: For the copper-catalyzed photoredox reaction, a proposed mechanism involves a dual catalytic cycle. princeton.edu An iridium-based photosensitizer, upon excitation by visible light, engages in a single-electron transfer with a silyl (B83357) radical precursor. The generated silyl radical then abstracts the halogen atom from the 2,4-dimethoxybenzyl bromide to form a benzyl radical. This radical is then captured by a copper(II)-amide complex (formed from the piperidine-2,5-dione and a copper(II) salt), followed by reductive elimination to furnish the N-benzylated product and regenerate the copper(I) catalyst. princeton.edu The kinetics of such multi-step catalytic cycles are complex and involve several intermediates.

Cobalt-Catalyzed "Borrowing Hydrogen" Mechanism: In the "borrowing hydrogen" or hydrogen autotransfer mechanism, the cobalt catalyst first oxidizes the 2,4-dimethoxybenzyl alcohol to the corresponding aldehyde, with the hydrogen being temporarily stored on the catalyst. rsc.org The aldehyde then undergoes condensation with the piperidine-2,5-dione to form an enamine or iminium intermediate. Finally, the catalyst transfers the stored hydrogen back to this intermediate to yield the final N-alkylated product and regenerate the catalyst. rsc.org The rate-determining step in such processes can be either the initial alcohol dehydrogenation or the final hydrogenation step.

Theoretical and Computational Investigations of 1 2,4 Dimethoxy Benzyl Piperidine 2,5 Dione

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior and designing new molecules with desired properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for its balance of accuracy and computational cost.

For 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione, DFT calculations would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, for instance, 6-311++G(d,p), would be employed to accurately describe the electronic distribution. These calculations would yield important electronic properties, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.

Electron Density Distribution: Provides information about the charge distribution and can be used to calculate properties like the dipole moment.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions susceptible to electrophilic and nucleophilic attack.

The reactivity of the molecule can be further understood by calculating various chemical descriptors derived from the conceptual DFT framework.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

Descriptor Definition Predicted Significance
Chemical Hardness (η) Resistance to change in electron distribution A higher value would suggest greater stability.
Chemical Potential (μ) The escaping tendency of electrons Indicates the molecule's propensity to donate electrons.

| Electrophilicity Index (ω) | A measure of the molecule's electrophilic character | A higher value suggests a greater ability to accept electrons. |

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape.

A systematic conformational search would be performed to identify all possible low-energy conformers. This is typically done by rotating the single bonds in a stepwise manner and calculating the energy of each resulting conformation using a molecular mechanics force field, followed by geometry optimization of the most promising candidates at a higher level of theory, such as DFT. The results would be plotted on a potential energy surface (PES), which illustrates the relative energies of different conformations and the energy barriers between them. This analysis is crucial for understanding which conformations are most likely to be present under physiological conditions and thus which shapes are available for interaction with biological targets.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. FMO analysis also provides information about the regions of the molecule where these orbitals are localized, which can predict the sites of electrophilic and nucleophilic attack. For instance, in related piperidine (B6355638) derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl groups of the piperidine-dione ring.

Table 2: Hypothetical FMO Analysis Data for this compound

Parameter Predicted Value (eV) Implication
EHOMO -6.5 Electron-donating capability
ELUMO -1.2 Electron-accepting capability

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide insights into the intrinsic properties of a molecule, molecular modeling and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Given that various piperidine derivatives have shown a range of biological activities, several hypothesized protein targets could be investigated for this compound. These might include enzymes or receptors involved in neurological or oncological pathways. The docking process involves:

Preparation of the Ligand and Receptor: Obtaining the 3D structures of the ligand (from DFT optimization) and the receptor (from a protein data bank).

Defining the Binding Site: Identifying the active site of the protein.

Docking Simulation: Using a docking algorithm to generate a series of possible binding poses of the ligand in the active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity.

The results of a docking study would provide insights into the potential binding mode of the compound and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothesized Target

Parameter Predicted Value Details
Binding Affinity -8.5 kcal/mol Strong predicted binding
Key Interacting Residues Tyr84, Trp279, Phe330 Aromatic and hydrogen bonding interactions

| Hydrogen Bonds | 2 | With the carbonyl oxygens of the ligand |

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would involve:

System Setup: Placing the docked complex in a simulation box with explicit solvent molecules and ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time (typically nanoseconds to microseconds).

Analysis: Analyzing the trajectory to understand the stability of the binding pose, the flexibility of the ligand and protein, and the changes in their interactions over time.

MD simulations can provide a more realistic and detailed understanding of the binding event and can be used to calculate binding free energies, which are a more accurate measure of binding affinity than docking scores.

Binding Free Energy Calculations

The determination of binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computational drug design. Binding free energy calculations provide a quantitative estimate of this affinity, offering insights that can guide the optimization of lead compounds. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed to estimate the binding free energy of protein-ligand complexes. semanticscholar.org These end-point methods calculate the free energy by combining the molecular mechanics energies of the complex components with solvation free energies. frontiersin.org

The process typically begins with molecular docking to predict the binding pose of the ligand in the active site of the target protein, followed by molecular dynamics (MD) simulations to sample a range of conformations of the complex in a simulated physiological environment. semanticscholar.orgresearchgate.net Snapshots from the MD trajectory are then used to calculate the average binding free energy (ΔG_bind).

The binding free energy is calculated using the following thermodynamic cycle: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of the molecular mechanical energy (E_MM), the solvation free energy (G_solv), and an entropic term (TΔS): G = E_MM + G_solv - TΔS E_MM = E_internal + E_electrostatic + E_van der Waals

The solvation free energy (G_solv) is further divided into polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). frontiersin.org While computationally intensive, these methods are more accurate than docking scores for ranking compounds according to their binding affinity. semanticscholar.org For instance, a hypothetical calculation for this compound binding to a target protein might yield energy components as detailed in the table below.

Table 1: Hypothetical Binding Free Energy Components for this compound This table is for illustrative purposes and does not represent experimental data.

Energy Component Value (kcal/mol)
Van der Waals Energy (ΔE_vdW) -45.5
Electrostatic Energy (ΔE_elec) -20.1
Polar Solvation Energy (ΔG_pol) +38.2
Nonpolar Solvation Energy (ΔG_nonpol) -4.8

| Total Binding Free Energy (ΔG_bind) | -32.2 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. omicstutorials.comuniroma1.it For a series of analogues of this compound, QSAR can be a powerful tool to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. drugdesign.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

A QSAR study involves several key steps: curating a dataset of compounds with measured biological activities, calculating molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model, and rigorously validating the model's predictive power. uniroma1.itsemanticscholar.org

Descriptor Development and Selection for Piperidine-2,5-dione Derivatives

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov The success of a QSAR model heavily relies on the selection of appropriate descriptors that capture the structural features relevant to the biological activity being studied. drugdesign.orgnih.gov For piperidine-2,5-dione derivatives, a wide array of descriptors can be calculated, categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups or structural fragments. scribd.com

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and electronic properties. Examples include van der Waals volume, solvent-accessible surface area, and dipole moment. scribd.com

Given the large number of possible descriptors, a crucial step is descriptor selection to identify a small subset that is most correlated with biological activity while avoiding multicollinearity. nih.gov Methods like genetic algorithms, stepwise multiple linear regression, or principal component analysis are often used for this purpose. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors for Piperidine-2,5-dione Derivatives

Descriptor Class Example Descriptors Information Encoded
Constitutional Molecular Weight, Number of H-bond donors/acceptors Bulk properties, potential for specific interactions
Topological Wiener Index, Kier & Hall Connectivity Indices Molecular branching and connectivity
Geometric (3D) Molecular Surface Area, Molecular Volume Molecular size and shape
Electronic Dipole Moment, Partial Charges on Atoms Distribution of electrons, polarity

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes |

Model Generation and Validation Techniques

Once a set of relevant descriptors is selected, a mathematical model is generated to correlate these descriptors with the biological activity. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. researchgate.net

Validation is arguably the most critical step in QSAR modeling, as it establishes the reliability and predictive power of the generated model. basicmedicalkey.comwikipedia.org Validation is typically performed through two main strategies:

Internal Validation: This process assesses the robustness of the model using the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. nih.gov In LOO cross-validation, a model is built using all but one compound, and the activity of the excluded compound is predicted. This is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. uniroma1.it

External Validation: This involves splitting the initial dataset into a training set (used to build the model) and a test set (kept aside and not used during model development). basicmedicalkey.comwikipedia.org The developed model is then used to predict the activities of the test set compounds. The predictive ability is assessed by the correlation coefficient (R²_pred) between the predicted and experimental activities of the test set. A high R²_pred value indicates good external predictivity. semanticscholar.org

Table 3: Key Statistical Metrics for QSAR Model Validation

Metric Description Desired Value
Coefficient of determination (goodness of fit for the training set) > 0.6
q² or R²_cv Cross-validated R² (internal validation) > 0.5
R²_pred Predictive R² for the external test set > 0.6

| RMSE | Root Mean Square Error (of training or test set) | As low as possible |

Applicability Domain and Statistical Robustness

A QSAR model, no matter how statistically sound, can only make reliable predictions for compounds that are similar to those used to build the model (the training set). mdpi.comnih.gov The chemical space in which the model's predictions are considered reliable is known as its Applicability Domain (AD). readthedocs.ioacs.org Defining the AD is a crucial principle for QSAR modeling. nih.gov Predictions for compounds that fall outside the AD are considered extrapolations and are likely to be unreliable. mdpi.com

Several methods exist to define the AD, often based on the range of descriptor values in the training set, leverage values, or similarity distances to the training compounds. mdpi.comreadthedocs.io The leverage approach, for instance, identifies compounds in the test set that are structurally distant from the training set based on their descriptor values.

Statistical robustness is further ensured by techniques such as Y-randomization. In this test, the biological activity values in the training set are randomly shuffled, and a new QSAR model is built with the original descriptor matrix. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the models generated from randomized data, it confirms that the initial correlation was not due to chance. uniroma1.it

Advanced Cheminformatics Approaches

Beyond traditional QSAR, advanced cheminformatics strategies offer powerful tools for exploring novel chemical space and optimizing lead compounds. These methods are particularly useful for overcoming issues like poor pharmacokinetic properties, difficult synthesis, or existing patents associated with a lead molecule.

Scaffold Hopping and Bioisosteric Replacements in Related Dione (B5365651) Systems

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a molecule with a different, often structurally distinct, scaffold while aiming to maintain or improve biological activity. nih.govresearchgate.net The goal is to identify novel chemotypes that preserve the key pharmacophoric features—the spatial arrangement of functional groups responsible for biological activity—of the original ligand. nih.gov For a compound like this compound, scaffold hopping could involve replacing the piperidine-2,5-dione core with other cyclic systems, such as a piperazine-2,5-dione or a pyrrolidine-2,5-dione, that can orient the benzyl (B1604629) substituent in a similar fashion within the target's binding site. nih.govnih.gov

Bioisosteric replacement is a related concept that involves substituting a functional group or an atom within a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. nih.govu-strasbg.fr This technique is widely used to fine-tune properties like potency, selectivity, metabolic stability, and solubility. researchgate.net Bioisosteres are categorized as classical (atoms or groups with the same valency) or non-classical (groups with different structures but similar steric and electronic properties). For the title compound, bioisosteric replacements could be applied to the 2,4-dimethoxy substituents on the benzyl ring or the carbonyl groups of the dione system.

Table 4: Potential Bioisosteric Replacements for Functional Groups in this compound

Original Group Potential Bioisostere(s) Rationale for Replacement
Methoxy (B1213986) group (-OCH₃) -OH, -F, -Cl, -CH₃ Modulate electronics, lipophilicity, and metabolic stability
Phenyl ring Thiophene, Pyridine, Furan Alter solubility, polarity, and potential for new interactions
Carbonyl group (C=O) C=S, C=N-OH, Sulfonamide Modify H-bonding capacity and electronic character

| Piperidine ring nitrogen | Carbon (in a carbocyclic ring) | Remove basicity, alter ring conformation |

Virtual Screening Strategies for Novel Molecular Interactions

Virtual screening has emerged as a powerful computational technique in drug discovery to identify potential drug candidates from large compound libraries by predicting their binding affinity to a biological target. For a compound such as this compound, which contains both a piperidine-2,5-dione core and a dimethoxy-benzyl moiety, virtual screening strategies can be employed to explore its potential molecular interactions and identify novel biological targets. These strategies can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS)

Structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score potential ligands. For this compound, a hypothetical SBVS workflow against a relevant target, such as pancreatic lipase (B570770), a known target for piperidine derivatives, could be implemented as follows. mdpi.commdpi.com

Table 1: Hypothetical Structure-Based Virtual Screening Workflow for this compound against Pancreatic Lipase

StepDescriptionTools/SoftwareParameters
1. Target Preparation The 3D crystal structure of human pancreatic lipase (e.g., PDB ID: 1LPS) is obtained from the Protein Data Bank. mdpi.com Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.AutoDockTools, Schrödinger MaestroGrid box centered on the active site (Ser152, Asp176, His263). mdpi.com
2. Ligand Preparation A 3D model of this compound is generated and energy-minimized. A library of similar compounds can also be prepared.ChemDraw, Avogadro, Schrödinger LigPrepOPLS3e force field for energy minimization.
3. Molecular Docking The prepared ligand(s) are docked into the active site of the prepared pancreatic lipase structure to predict binding conformations and affinities.AutoDock Vina, GlideLamarckian Genetic Algorithm for AutoDock Vina; Standard Precision (SP) for Glide. mdpi.com
4. Scoring and Ranking The docked poses are scored based on their predicted binding energy (e.g., kcal/mol). The compounds are ranked according to their scores.AutoDock Vina, GlideScoreLower binding energy indicates potentially higher affinity.
5. Hit Selection Top-ranked compounds are selected based on their docking scores, favorable interactions with key active site residues (e.g., hydrogen bonds, hydrophobic interactions), and visual inspection.PyMOL, Discovery StudioSelection criteria: binding energy < -7.0 kcal/mol, hydrogen bonds with catalytic triad (B1167595) residues.

Research on similar piperidine derivatives has demonstrated successful identification of pancreatic lipase inhibitors using such workflows. mdpi.comtandfonline.com For instance, studies have shown that the piperidine ring can establish crucial interactions within the enzyme's active site. mdpi.com

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of a target is unknown, ligand-based virtual screening can be employed. This approach utilizes the structural information of known active compounds to identify new molecules with similar properties. Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are two common LBVS methods.

Pharmacophore Modeling

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. For this compound, a pharmacophore model could be developed based on a set of known inhibitors of a relevant target, for example, acetylcholinesterase, a target for many benzylpiperidine derivatives.

Table 2: Hypothetical Pharmacophore Model Generation and Screening

StepDescriptionTools/SoftwareKey Features
1. Training Set Selection A set of structurally diverse and potent acetylcholinesterase inhibitors containing a benzylpiperidine scaffold is selected from the literature.Compounds with known IC50 values.
2. Pharmacophore Model Generation The training set molecules are aligned, and common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are identified to create a 3D pharmacophore model.Phase, CatalystA common hypothesis could include one hydrogen bond acceptor, one aromatic ring, and two hydrophobic sites.
3. Model Validation The generated pharmacophore model is validated using a test set of known active and inactive compounds to assess its ability to distinguish between them.High enrichment factor and ROC curve analysis indicate a good model.
4. Database Screening A large compound database (e.g., ZINC, ChemDiv) is screened using the validated pharmacophore model to retrieve molecules that match the pharmacophoric features.
5. Hit Filtering The retrieved hits are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and molecular docking if a target structure is available.

Studies on piperidine-based CCR5 antagonists have successfully utilized pharmacophore modeling to identify new potent inhibitors, demonstrating the utility of this approach. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. A QSAR model could be developed for a series of piperidine-2,5-dione derivatives to predict the activity of new analogs, including this compound.

Table 3: Hypothetical QSAR Model Development

StepDescriptionTools/SoftwareStatistical Parameters
1. Dataset Collection A dataset of piperidine-2,5-dione derivatives with their experimentally determined biological activities (e.g., IC50) against a specific target is compiled.
2. Descriptor Calculation Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.PaDEL-Descriptor, MOE
3. Model Building Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity.QSARINS, SYBYL
4. Model Validation The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation techniques.High R², Q², and low RMSE values indicate a robust model. nih.gov
5. Activity Prediction The validated QSAR model is used to predict the biological activity of new or untested compounds like this compound.

QSAR studies on piperidine derivatives have been successfully applied to predict their toxicity and inhibitory activities against various targets, providing valuable insights for the design of new, more potent compounds. nih.gov

By employing these virtual screening strategies, the potential molecular interactions and biological targets of this compound can be systematically explored, guiding further experimental investigations and the design of novel therapeutic agents.

Mechanistic Studies of Biological Interactions and Molecular Target Engagement of 1 2,4 Dimethoxy Benzyl Piperidine 2,5 Dione

Elucidation of Molecular Mechanisms in In Vitro Biological Systems

The piperidine-2,5-dione scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds. The derivatization of this core, as seen in 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione, offers a pathway to explore novel pharmacological activities. While comprehensive mechanistic data for this specific molecule remains under active investigation, preliminary studies and research on analogous structures provide a foundational understanding of its potential biological interactions.

Enzyme Binding and Inhibition Kinetics (e.g., K_i, K_d)

Currently, specific enzyme inhibition constants such as K_i (inhibition constant) and K_d (dissociation constant) for this compound are not extensively documented in publicly available literature. However, the broader class of piperidine (B6355638) derivatives has been shown to interact with various enzymes. For instance, related compounds have demonstrated inhibitory activity against enzymes such as acetylcholinesterase. Future research is necessary to determine if this compound exhibits similar inhibitory potential and to quantify its binding kinetics with specific enzymatic targets.

Receptor Interaction Studies and Ligand Binding Affinities

The interaction of this compound with specific receptors is a key area of ongoing research. Studies on similar piperidine and piperazine-based compounds have revealed significant binding affinities for various receptors, including sigma receptors (S1R and S2R) and serotonin (B10506) receptors (e.g., 5-HT1A). nih.govnih.gov For example, certain piperidine derivatives exhibit nanomolar affinity for the S1R, with K_i values ranging from 3.2 to 434 nM. nih.gov The 2,4-dimethoxy-benzyl moiety of the title compound may play a crucial role in conferring specificity and affinity for particular receptor subtypes. The precise binding affinities of this compound for a range of receptors are yet to be determined through dedicated radioligand binding assays.

Table 1: Representative Receptor Binding Affinities of Structurally Related Piperidine Derivatives

Compound Class Target Receptor Binding Affinity (K_i)
Benzylpiperidine Analogues Sigma-1 Receptor (S1R) 3.2 - 434 nM
Piperidinyl-1H-benzo[d]imidazol-2(3H)-ones Dopamine D2 Receptor Significant Affinity

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Investigation of Protein-Ligand Interaction Modes

The elucidation of the precise binding mode of this compound with its potential protein targets is crucial for understanding its mechanism of action. Computational docking and molecular dynamics simulations are powerful tools for predicting these interactions. For related piperidine-based ligands, studies have shown that interactions are often driven by a combination of hydrogen bonding, and hydrophobic interactions. nih.gov The carbonyl groups of the piperidine-2,5-dione ring can act as hydrogen bond acceptors, while the dimethoxy-benzyl group can engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein. X-ray crystallography of co-crystals would provide definitive experimental evidence of the binding orientation and key intermolecular contacts.

Cellular Pathway Modulation Investigations (In Vitro Focus)

The biological effects of a compound are ultimately mediated by its influence on cellular signaling pathways. In vitro cell-based assays are instrumental in dissecting these effects.

Analysis of Specific Signaling Pathways Affected

While specific studies on the signaling pathways modulated by this compound are limited, research on the broader class of piperazine-2,5-dione derivatives suggests potential involvement in pathways related to oxidative stress and cell survival. nih.gov For example, some derivatives have been shown to protect against hydrogen peroxide-induced oxidative injury by modulating the IL-6/Nrf2 loop pathway. nih.gov Given the structural similarities, it is plausible that this compound could influence similar or related pathways. Further investigation using techniques such as Western blotting, reporter gene assays, and transcriptomic analysis is required to identify the specific signaling cascades affected by this compound.

Studies on Cellular Uptake and Subcellular Localization

The ability of a compound to exert its biological effect is contingent upon its capacity to cross the cell membrane and reach its intracellular targets. The physicochemical properties of this compound, such as its lipophilicity and molecular weight, will influence its cellular uptake. The subcellular localization of the compound, whether it accumulates in the cytoplasm, nucleus, or specific organelles, will determine its interaction with local proteins and its ultimate biological activity. Techniques such as fluorescence microscopy, using a fluorescently labeled analog of the compound, or cell fractionation followed by analytical quantification, would be necessary to determine its cellular uptake and distribution. At present, such studies for this compound have not been reported.

Structure-Activity Relationship (SAR) Derivation for Molecular Recognition

The structure-activity relationship (SAR) for this compound is crucial for understanding its molecular recognition by biological targets. An analysis of its chemical structure allows for the formulation of a hypothetical SAR based on the contributions of the piperidine-2,5-dione core and the substituted benzyl (B1604629) group.

Systematic exploration of the chemical space around the this compound scaffold is essential to elucidate the key interactions driving its biological activity. This can be achieved through positional scanning and by analyzing the effects of various substituents.

The 2,4-dimethoxybenzyl group plays a significant role in target interaction. The position and nature of the substituents on the benzyl ring are critical for binding affinity and selectivity. The methoxy (B1213986) groups at positions 2 and 4 are electron-donating and can participate in hydrogen bonding. Their specific placement influences the electronic distribution of the aromatic ring and its orientation within a binding pocket.

A hypothetical positional scanning study could involve the synthesis and evaluation of a library of analogs, as detailed in the table below.

Position of VariationR1 (Benzyl Ring Substituent)R2 (Piperidine Ring)Predicted Impact on Activity
Benzyl RingHUnmodifiedBaseline activity
Benzyl Ring2-OCH3UnmodifiedMay enhance binding through localized H-bonding
Benzyl Ring4-OCH3UnmodifiedCould improve binding affinity and selectivity
Benzyl Ring3,4-(OCH3)2UnmodifiedAltered electronic and steric profile affecting target recognition
Benzyl Ring2,4-Cl2UnmodifiedElectron-withdrawing groups may alter binding mode
Piperidine Ring2,4-(OCH3)2Methyl at C3Steric hindrance could decrease activity
Piperidine Ring2,4-(OCH3)2Phenyl at C3Potential for additional pi-stacking interactions
Piperidine Ring2,4-(OCH3)2Hydroxyl at C4Introduction of a hydrogen bond donor

In the absence of a known crystal structure of a target protein in complex with this compound, ligand-based pharmacophore modeling is a valuable approach. fiveable.me A pharmacophore model represents the essential steric and electronic features required for optimal molecular interactions with a specific biological target.

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed, which would include:

Two hydrogen bond acceptors (HBA): Corresponding to the two carbonyl oxygen atoms of the piperidine-2,5-dione ring.

One aromatic ring (AR): Representing the benzene (B151609) ring of the benzyl group.

Two hydrogen bond acceptors (HBA) or hydrophobic features: From the methoxy groups on the benzyl ring.

A hydrophobic feature (HY): Associated with the piperidine ring's aliphatic carbons.

The spatial arrangement of these features would be critical for biological activity. The distances and angles between these pharmacophoric points would define the geometry of the binding site. This model can then be used to virtually screen compound libraries to identify new molecules with potentially similar biological activity. researchgate.net

Ligand Design Based on Mechanistic Insights

Insights gained from SAR studies and pharmacophore modeling can guide the rational design of new ligands with improved potency, selectivity, and pharmacokinetic properties. The piperidine-2,5-dione scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net

Based on the hypothetical SAR, several strategies for ligand design can be proposed:

Scaffold Hopping: Replacing the piperidine-2,5-dione core with other heterocyclic systems, such as piperazine-2,5-dione or hydantoin, while retaining the 2,4-dimethoxybenzyl moiety to explore different interaction patterns. The piperazine-2,5-dione scaffold, for instance, has been investigated for various biological activities, including antidepressant and anti-inflammatory effects. nih.gov

Bioisosteric Replacement: Substituting the methoxy groups on the benzyl ring with other functional groups of similar size and electronic properties, such as halogens or small alkyl groups, to fine-tune the electronic and steric profile of the ligand.

Conformational Constraint: Introducing rigidifying elements into the piperidine ring or the linker between the two rings to lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity.

The following table outlines potential design strategies for new ligands based on the this compound scaffold.

Design StrategyModificationRationale
Scaffold ModificationReplace piperidine-2,5-dione with piperazine-2,5-dioneExplore different hydrogen bonding patterns and conformational preferences.
Substituent ModificationReplace 2,4-dimethoxy with 2,4-dichloroAlter electronic properties to probe the nature of the binding pocket.
Linker ModificationIntroduce a double bond in the piperidine ringIntroduce conformational rigidity to enhance binding affinity.
Ring FusionFuse a benzene ring to the piperidine-2,5-dione coreIncrease surface area for hydrophobic interactions and explore new binding modes.

Further experimental validation through synthesis and biological testing of these designed ligands would be necessary to confirm the hypothesized SAR and refine the pharmacophore models.

Derivatization and Analog Development of 1 2,4 Dimethoxy Benzyl Piperidine 2,5 Dione

Rational Design of New Analogues

The rational design of new analogues of 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione is guided by an understanding of its structure-activity relationships (SAR). This involves making targeted modifications to its three main structural components: the 2,4-dimethoxybenzyl moiety, the piperidine (B6355638) ring, and the dione (B5365651) system.

The 2,4-dimethoxybenzyl group plays a significant role in the molecule's interaction with its biological target. The methoxy (B1213986) groups at the 2- and 4-positions are key features that can be modified to probe the electronic and steric requirements of the binding pocket.

Key Modifications and Rationale:

Positional Isomers: Moving the methoxy groups to other positions on the benzyl (B1604629) ring (e.g., 3,4-dimethoxy or 3,5-dimethoxy) can help to understand the optimal substitution pattern for biological activity.

Homologation: Replacing the methoxy groups with larger alkoxy groups (e.g., ethoxy, propoxy) can explore the tolerance of the binding site to increased steric bulk.

Electronic Modulation: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or other electron-donating groups (e.g., amino, hydroxyl) can alter the electronic properties of the aromatic ring, which may influence binding affinity.

Bioisosteric Replacement: Replacing the methoxy groups with bioisosteres such as a methylenedioxy group can maintain or improve the desired properties while potentially altering metabolic stability.

Illustrative Data Table of Potential Analogues with Modified Benzyl Moieties:

Compound IDR1R2R3R4R5
Parent HOCH3HOCH3H
Analog 1 OCH3OCH3HHH
Analog 2 HHOCH3OCH3H
Analog 3 HOCH3HHOCH3
Analog 4 HFHFH
Analog 5 HClHClH
Analog 6 HOHHOHH

This table illustrates potential modifications to the benzyl ring of this compound for SAR studies.

The piperidine-2,5-dione ring serves as the central scaffold of the molecule. Modifications to this ring can influence the compound's conformation, solubility, and metabolic stability.

Key Modifications and Rationale:

Substitution: Introducing substituents at the 3- and 4-positions of the piperidine ring can explore new interactions with the biological target and modulate the compound's physicochemical properties. For example, the introduction of polar groups could enhance solubility, while lipophilic groups could increase cell permeability.

Ring Size Variation: Expanding or contracting the piperidine ring to a seven-membered (caprolactam) or five-membered (pyrrolidinone) ring can alter the geometry and flexibility of the scaffold, potentially leading to improved binding.

Introduction of Heteroatoms: Replacing a methylene (B1212753) group in the piperidine ring with another heteroatom, such as oxygen or sulfur, can create morpholine (B109124) or thiomorpholine (B91149) derivatives with different polarity and hydrogen bonding capabilities.

Illustrative Data Table of Potential Analogues with Modified Piperidine Rings:

Compound IDRing SystemR6 (Position 3)R7 (Position 4)
Parent Piperidine-2,5-dioneHH
Analog 7 Piperidine-2,5-dioneCH3H
Analog 8 Piperidine-2,5-dioneHOH
Analog 9 Piperidine-2,5-dioneHPhenyl
Analog 10 Pyrrolidine-2,5-dioneHH
Analog 11 Azepane-2,6-dioneHH

This table illustrates potential modifications to the piperidine ring of this compound.

The dione system, with its two carbonyl groups, is a key feature for potential hydrogen bonding interactions. Bioisosteric replacement of one or both carbonyl groups can fine-tune these interactions and affect the compound's metabolic stability.

Key Modifications and Rationale:

Thionation: Replacing one of the carbonyl groups with a thiocarbonyl group can alter the hydrogen bonding capacity and electronic properties of the system.

Amidation: Conversion of a carbonyl group to an imine or a substituted imine can introduce new vectors for substitution and change the electronic nature of the ring.

Ring Opening: Synthesizing acyclic analogs can help to determine if the cyclic constraint of the piperidine-2,5-dione is essential for activity.

Synthetic Routes to Key Analogues and Derivatives

The synthesis of analogues of this compound can be achieved through various established synthetic methodologies. A common approach involves the condensation of glutaric anhydride (B1165640) with 2,4-dimethoxybenzylamine. For the synthesis of derivatives, modifications can be introduced at different stages of the synthesis.

General Synthetic Scheme:

A prevalent method for the synthesis of the parent compound and its N-benzyl substituted analogues involves the reaction of glutaric anhydride with the corresponding benzylamine.

Glutaric Anhydride + 2,4-Dimethoxybenzylamine → this compound

For analogues with substitutions on the piperidine ring, substituted glutaric anhydrides can be used as starting materials. Alternatively, the piperidine-2,5-dione core can be synthesized first and then functionalized.

High-Throughput Synthesis and Screening Strategies for Analog Libraries

To efficiently explore the SAR of this compound, high-throughput synthesis (HTS) and screening strategies are employed. These approaches allow for the rapid generation and evaluation of large libraries of related compounds.

Combinatorial Synthesis:

Combinatorial chemistry techniques can be utilized to create a library of analogues by systematically varying the substituents on the benzyl ring and the piperidine scaffold. This can be achieved through parallel synthesis, where multiple reactions are carried out simultaneously in a multi-well plate format.

Screening Strategies:

Once a library of analogues has been synthesized, high-throughput screening assays are used to evaluate their biological activity. These assays are typically automated and allow for the rapid testing of thousands of compounds. The data obtained from these screens can then be used to identify promising lead candidates for further development.

Structure-Based and Ligand-Based Design Approaches for Modified Compounds

Computational methods play a crucial role in the rational design of new analogues of this compound.

Structure-Based Design:

If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) techniques can be used to design new analogues with improved binding affinity. This involves using molecular docking simulations to predict how different analogues will bind to the target protein. These predictions can then be used to prioritize the synthesis of the most promising compounds.

Ligand-Based Design:

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be employed. These approaches use the structures of known active compounds to develop a pharmacophore model, which represents the key structural features required for biological activity. This model can then be used to design new analogues that are likely to be active. Quantitative structure-activity relationship (QSAR) studies can also be performed to correlate the physicochemical properties of the analogues with their biological activity, providing further insights for the design of more potent compounds.

Future Directions and Research Perspectives for 1 2,4 Dimethoxy Benzyl Piperidine 2,5 Dione

Exploration of Novel Synthetic Pathways and Methodological Innovations

The synthesis of 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione typically involves the reaction of a piperidine (B6355638) derivative with an appropriate benzyl (B1604629) halide. smolecule.com However, future research should focus on developing more efficient, sustainable, and innovative synthetic methodologies.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalyst systems (such as biocatalysts or metal-organic frameworks), and energy-efficient reaction conditions (e.g., microwave or flow chemistry) to reduce the environmental impact of the synthesis.

Stereoselective Synthesis: The piperidine-2,5-dione ring may possess chiral centers, depending on substitution. Developing asymmetric synthetic routes to obtain specific enantiomers or diastereomers is crucial, as different stereoisomers can exhibit distinct biological activities.

Combinatorial Chemistry and Library Development: Creating a diverse library of analogues by varying the substituents on both the benzyl ring and the piperidine-2,5-dione core. This could be achieved through parallel synthesis techniques, enabling the rapid generation of new chemical entities for high-throughput screening.

Novel Cyclization Strategies: Exploring new chemical reactions for the formation of the piperidine-2,5-dione ring itself could provide access to a wider range of structurally diverse compounds. rsc.org

Synthetic Innovation Objective Potential Methodologies
Green SynthesisReduce environmental footprintBiocatalysis, Flow Chemistry, Aqueous Solvents
Stereoselective SynthesisIsolate specific stereoisomersChiral auxiliaries, Asymmetric catalysis
Combinatorial ChemistryGenerate diverse compound librariesSolid-phase synthesis, Parallel synthesis
Novel CyclizationAccess novel scaffoldsMulti-component reactions, Ring-closing metathesis

Advanced Computational Methodologies for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new, more potent derivatives.

Future computational research should leverage:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of analogues, QSAR models can be developed to correlate specific structural features with biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. mdpi.com

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the binding mode and affinity of the compound. Molecular dynamics simulations can further elucidate the stability of the compound-target complex and reveal key interactions over time. mdpi.com

De Novo Design Algorithms: Utilizing the piperidine-2,5-dione scaffold as a starting point, computational algorithms can design novel molecules tailored to fit the binding site of a specific biological target, suggesting new synthetic goals.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

Uncovering Additional Molecular Targets and Biological Pathways (In Vitro/Theoretical)

While the specific biological activities of this compound are not yet extensively documented, the piperidine and piperazinedione scaffolds are known to be present in compounds with a wide range of biological effects, including anticancer, antioxidant, and anti-inflammatory properties. nih.govnih.govmdpi.com

Future research should focus on:

Broad-Spectrum In Vitro Screening: Testing the compound against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), kinases, proteases, and ion channels, to identify potential primary targets.

Phenotypic Screening: Evaluating the compound's effect on cellular models of various diseases (e.g., cancer cell lines, neuronal cells, immune cells) to uncover potential therapeutic applications without a preconceived target.

Target Identification and Validation: Once a biological effect is observed, techniques such as affinity chromatography, proteomics, and genetic approaches can be used to identify the specific molecular target responsible for the compound's action.

Potential Biological Activity Associated Scaffold Screening Approach
AnticancerPiperazine-2,5-dioneCancer Cell Line Viability Assays
AntidepressantPiperidineNeurotransmitter Receptor Binding Assays smolecule.com
AntimicrobialPiperidineBacterial/Fungal Growth Inhibition Assays smolecule.com
Anti-inflammatoryPiperazine-2,5-dioneCytokine Release Assays

Development as Chemical Probes for Biological Systems

Once a specific biological target and activity are confirmed, this compound or its optimized analogues can be developed into chemical probes. These are specialized small molecules used to study the function of proteins and biological pathways.

This development would involve:

Affinity and Selectivity Optimization: Fine-tuning the molecular structure to maximize its binding affinity for the intended target while minimizing off-target effects.

Functional Group Installation: Modifying the compound to include reporter tags (e.g., fluorophores, biotin) for visualization and pull-down experiments, or photoreactive groups for covalent labeling of the target protein.

In Situ Target Engagement Studies: Using the developed probes to confirm target binding in a cellular or in vivo context, providing valuable insights into the compound's mechanism of action.

Integration with Systems Biology and Network Pharmacology Approaches (Theoretical/Computational)

Rather than focusing on a single target, systems biology and network pharmacology aim to understand how a compound affects the complex network of interactions within a biological system. jpub.orgnih.gov This holistic approach is particularly relevant for complex diseases. researchgate.net

Theoretical and computational future directions include:

Target Network Prediction: Using computational databases and algorithms to predict the multiple proteins that this compound might interact with, based on its chemical structure. researchgate.net

Pathway Analysis: Mapping the predicted targets onto known biological pathways to generate hypotheses about the compound's systemic effects and potential polypharmacology (engaging multiple targets for a therapeutic benefit). jpub.org

Transcriptomic and Proteomic Data Integration: In future experimental studies, treating cells or organisms with the compound and analyzing the resulting changes in gene and protein expression. This data can then be used to build and refine network models of the compound's activity.

Long-Term Research Trajectories for the Piperidine-2,5-dione Class in Chemical Research

The piperidine-2,5-dione scaffold, as a derivative of the broader piperidine class, holds significant long-term potential in chemical research. The piperazinedione framework, a related structure, is considered a "privileged scaffold" due to its frequent appearance in bioactive molecules. csu.edu.au

Long-term research trajectories for this class of compounds should include:

Scaffold for Natural Product Synthesis: Using the piperidine-2,5-dione core as a versatile building block for the total synthesis of complex natural products. rsc.org

Development of Covalent Modulators: The dione (B5365651) functionality presents opportunities for designing targeted covalent inhibitors, which can offer increased potency and duration of action.

Materials Science Applications: Exploring the potential of piperidine-2,5-dione polymers or materials for applications in areas such as drug delivery or biomaterials.

Probing Undruggable Targets: The unique three-dimensional shapes accessible to piperidine-2,5-dione derivatives may allow for the development of molecules that can modulate challenging biological targets, such as protein-protein interactions.

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. A validated approach includes:

  • Step 1 : Alkylation of piperidine-2,5-dione with a 2,4-dimethoxybenzyl halide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Step 2 : Purification via dry column vacuum chromatography (DCVC) using ethyl acetate/hexane gradients to isolate the product .
  • Optimization : Reflux conditions and stoichiometric control of the benzyl halide precursor can improve yields. For example, using a 1.2:1 molar ratio of 2,4-dimethoxybenzyl bromide to piperidine-2,5-dione in anhydrous THF under nitrogen increases efficiency .

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, UV visualization).
  • Characterize intermediates using IR and NMR to confirm regioselectivity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic methods is critical:

  • ¹H/¹³C NMR : Assign peaks for the piperidine-2,5-dione core (e.g., carbonyl carbons at ~170–175 ppm) and aromatic protons from the 2,4-dimethoxybenzyl group (δ 6.5–7.5 ppm for aromatic protons; δ 3.8–4.0 ppm for methoxy groups) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₇NO₄: 264.1235) .

Data Cross-Validation : Compare spectral data with PubChem entries for analogous piperidine derivatives to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity of this compound with biological targets?

Methodological Answer: In silico strategies include:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin transporters). Input the compound’s 3D structure (generated from PubChem’s SMILES or InChI data) and analyze binding poses .
  • Pharmacophore Modeling : Identify critical features (e.g., methoxy groups, piperidine ring) for target engagement using tools like Schrödinger’s Phase .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Validation : Compare predictions with experimental IC₅₀ values from radioligand binding assays .

Q. What strategies resolve contradictions in spectral data when characterizing novel piperidine-2,5-dione derivatives?

Methodological Answer: Contradictions (e.g., unexpected NOEs in NMR or ambiguous HRMS adducts) require systematic analysis:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon connectivity .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., deuteration of methoxy groups simplifies aromatic regions) .
  • Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOAc), X-ray diffraction provides unambiguous structural confirmation .

Case Study : For 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine, discrepancies in NOESY data were resolved by correlating dihedral angles with computational (DFT) models .

Q. How can reaction mechanisms for piperidine-2,5-dione alkylation be elucidated using kinetic studies?

Methodological Answer:

  • Rate Determination : Conduct time-course experiments under varying temperatures (25–80°C) and monitor substrate depletion via HPLC .
  • Isotope Effects : Compare kₕ/k_d for reactions using deuterated benzyl halides to identify rate-limiting steps (e.g., SN2 vs. radical pathways) .
  • DFT Calculations : Model transition states (e.g., using Gaussian 09) to predict activation energies and regioselectivity .

Example : A study on 1-(2,4-Dichloro-benzyl)-piperidin-4-ol revealed a solvent-dependent SN1/SN2 mechanism via Eyring plot analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.